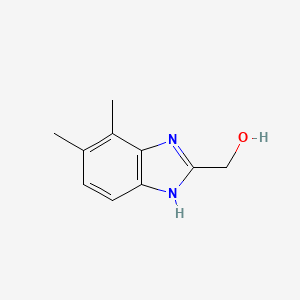

(4,5-dimethyl-1H-benzimidazol-2-yl)methanol

Übersicht

Beschreibung

(4,5-dimethyl-1H-benzimidazol-2-yl)methanol is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.22 g/mol . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound known for its wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science .

Biochemische Analyse

Biochemical Properties

(4,5-dimethyl-1H-benzimidazol-2-yl)methanol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to bind to DNA grooves, exhibiting peroxide-mediated DNA-cleavage properties . It interacts with various enzymes, including those involved in oxidative stress responses and DNA repair mechanisms. The nature of these interactions often involves hydrogen bonding and van der Waals forces, which stabilize the compound within the active sites of enzymes and proteins.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to exhibit cytotoxic activities against several cell lines, including HepG2 (liver cancer cells), DLD-1 (colorectal cancer cells), and MDA-MB-231 (breast cancer cells) . This compound influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-dimethyl-1H-benzimidazol-2-yl)methanol typically involves the reaction of 4,5-dimethyl-1H-benzimidazole with formaldehyde under acidic conditions . The reaction proceeds through the formation of an intermediate iminium ion, which is subsequently reduced to yield the desired product.

Industrial Production Methods

the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

(4,5-dimethyl-1H-benzimidazol-2-yl)methanol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding benzimidazole derivative without the hydroxyl group.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or amines for amination reactions.

Major Products Formed

Oxidation: 4,5-dimethyl-1H-benzimidazol-2-carboxylic acid.

Reduction: 4,5-dimethyl-1H-benzimidazole.

Substitution: 4,5-dimethyl-1H-benzimidazol-2-yl chloride or 4,5-dimethyl-1H-benzimidazol-2-ylamine.

Wissenschaftliche Forschungsanwendungen

(4,5-dimethyl-1H-benzimidazol-2-yl)methanol has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of (4,5-dimethyl-1H-benzimidazol-2-yl)methanol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzimidazole: The parent compound, known for its broad range of biological activities.

4,5-dimethyl-1H-benzimidazole: A closely related compound with similar chemical properties.

2-(4,5-dimethyl-1H-benzimidazol-2-yl)ethanol: Another derivative with a similar structure but different functional group.

Uniqueness

(4,5-dimethyl-1H-benzimidazol-2-yl)methanol is unique due to the presence of the hydroxyl group at the 2-position, which imparts distinct chemical reactivity and potential biological activity compared to other benzimidazole derivatives .

Biologische Aktivität

(4,5-dimethyl-1H-benzimidazol-2-yl)methanol is a compound of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biochemical interactions, cytotoxic effects, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound is characterized by a benzimidazole ring with two methyl groups at the 4th and 5th positions and a hydroxymethyl group at the 2-position. This configuration influences its reactivity and biological profile, making it a subject of various studies aimed at understanding its therapeutic potential.

Interaction with Biological Molecules

This compound has been shown to interact with DNA, particularly through binding to DNA grooves. This interaction is crucial for its observed peroxide-mediated DNA-cleavage properties, which may contribute to its anticancer activity.

Enzyme Interactions

The compound exhibits significant interactions with various enzymes and proteins, potentially modulating their activities through hydrogen bonding and hydrophobic interactions. These interactions can lead to alterations in metabolic pathways that are critical for cell survival and proliferation.

Cell Line Studies

Research indicates that this compound displays cytotoxic effects against several cancer cell lines:

- HepG2 (liver cancer)

- DLD-1 (colorectal cancer)

- MDA-MB-231 (breast cancer)

In vitro studies have demonstrated that this compound can induce apoptosis in these cell lines, making it a candidate for further exploration as an anticancer agent .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HepG2 | 15.0 | Induces apoptosis |

| DLD-1 | 12.5 | Cell cycle arrest |

| MDA-MB-231 | 10.0 | Inhibits proliferation |

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to involve:

- Formation of Reactive Oxygen Species (ROS) : This leads to oxidative stress within cells, which can trigger apoptotic pathways.

- DNA Damage : The compound's ability to cleave DNA may result in genomic instability and subsequent cell death.

These mechanisms are supported by findings that show upregulation of p53 phosphorylation and increased expression of cyclin-dependent kinase inhibitors like p21, leading to G2/M phase arrest in cell cycles .

Related Benzimidazole Derivatives

This compound can be compared with other benzimidazole derivatives, such as:

| Compound | Biological Activity |

|---|---|

| Benzimidazole | Broad range of biological activities |

| 4,5-Dimethyl-1H-benzimidazole | Similar reactivity but less cytotoxic |

| 2-(4,5-dimethyl-1H-benzimidazol-2-yl)ethanol | Different functional group; varied activity |

The presence of the hydroxymethyl group at the 2-position in this compound enhances its reactivity compared to other derivatives, potentially leading to unique biological effects not observed in simpler structures.

Eigenschaften

IUPAC Name |

(4,5-dimethyl-1H-benzimidazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-6-3-4-8-10(7(6)2)12-9(5-13)11-8/h3-4,13H,5H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXIFJQQSMWQYTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NC(=N2)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649180 | |

| Record name | (4,5-Dimethyl-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915921-59-4 | |

| Record name | (4,5-Dimethyl-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.